molecular formula C18H16F3N3O2S B1664030 2,5-Dimethylcelecoxib CAS No. 457639-26-8

2,5-Dimethylcelecoxib

カタログ番号 B1664030
CAS番号: 457639-26-8
分子量: 395.4 g/mol
InChIキー: NTFOSUUWGCDXEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethylcelecoxib (DMC) is an analogue of celecoxib, a drug with anticancer activity . Unlike celecoxib, DMC does not have COX-2 inhibitory activity . It is a targeted inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the PGE2 synthesis pathway of inflammatory mediators . DMC has been confirmed to inhibit the growth of hepatitis B virus (HBV)-related hepatocellular carcinoma (HCC) .


Synthesis Analysis

DMC is used to block the synthesis of prostaglandin E2 and to study the effect of transforming growth factor-2 signaling towards cyclooxygenase-2 expression . It has been used in in vitro studies to analyze its pro-oxidative capacities in metastatic melanoma/breast cancer cells .


Molecular Structure Analysis

The molecular formula of DMC is C18H16F3N3O2S . The molecular weight is 395.4 g/mol . The IUPAC name is 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide .


Chemical Reactions Analysis

DMC exerts its anti-cancer cell proliferation effect by inhibiting the core mechanism of the Wnt/β-catenin signaling pathway . It also inhibits T-cell factor-dependent transcriptional activity and inhibits expression of the Wnt/β-catenin target gene products cyclin D1 and survivin .


Physical And Chemical Properties Analysis

DMC is a white to beige powder . It is soluble in DMSO at 20 mg/mL .

科学的研究の応用

Application in Hepatocellular Carcinoma Treatment

  • Scientific Field : Oncology, Immunotherapy
  • Summary of the Application : DMC has been found to alleviate NK and T-cell exhaustion in hepatocellular carcinoma (HCC) via the gastrointestinal microbiota-AMPK-mTOR axis .
  • Methods of Application : In the study, single-cell-based high-dimensional mass cytometry was performed on the tumor microenvironment of HCC mice treated with DMC, celecoxib, and MK-886 (a known mPGES-1 inhibitor). Moreover, 16S ribosomal RNA sequencing was employed to analyze how DMC improved the tumor microenvironment of HCC by remodeling the gastrointestinal microflora .
  • Results or Outcomes : DMC significantly inhibited the growth of HCC and improved the prognosis of the mice. This depended on the stronger antitumor activity of natural killer (NK) and T cells .

Application in Cancer Treatment

  • Scientific Field : Oncology
  • Summary of the Application : DMC has been suggested for the treatment of viral, inflammatory, metabolic diseases, and cancers .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : DMC displays stronger anti-tumor properties than celecoxib and thus may represent promising anti-cancer molecules .

Application in Prostaglandin E2 Synthesis Blockage

  • Scientific Field : Biochemistry
  • Summary of the Application : DMC has been used to block the synthesis of prostaglandin E2 .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Wnt/β-Catenin Pathway Inhibition

  • Scientific Field : Molecular Biology
  • Summary of the Application : DMC, a celecoxib analog, has been reported to inhibit the Wnt pathway .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Transforming Growth Factor-2 Signaling

  • Scientific Field : Cellular Biology
  • Summary of the Application : DMC has been used to study the effect of transforming growth factor-2 signaling towards cyclooxygenase-2 expression .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Metastatic Melanoma/Breast Cancer Cells

  • Scientific Field : Oncology
  • Summary of the Application : DMC has been used in an in vitro study to analyze its pro-oxidative capacities in metastatic melanoma/breast cancer cells .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Inflammatory and Metabolic Diseases

  • Scientific Field : Immunology, Metabolism
  • Summary of the Application : DMC has been suggested for the treatment of viral, inflammatory, metabolic diseases .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : DMC displays stronger anti-inflammatory and anti-metabolic disease properties than celecoxib .

Application in Viral Diseases

  • Scientific Field : Virology
  • Summary of the Application : DMC has been suggested for the treatment of viral diseases, including SARS-CoV-2 .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : DMC displays stronger antiviral properties than celecoxib .

特性

IUPAC Name

4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFOSUUWGCDXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196614
Record name 2,5-Dimethylcelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylcelecoxib

CAS RN

457639-26-8
Record name 2,5-Dimethylcelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457639268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylcelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Dimethylcelecoxib
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylcelecoxib
Reactant of Route 3
Reactant of Route 3
2,5-Dimethylcelecoxib
Reactant of Route 4
Reactant of Route 4
2,5-Dimethylcelecoxib
Reactant of Route 5
2,5-Dimethylcelecoxib
Reactant of Route 6
Reactant of Route 6
2,5-Dimethylcelecoxib

Citations

For This Compound
198
Citations
I Egashira, F Takahashi‐Yanaga, R Nishida… - Cancer …, 2017 - Wiley Online Library
We previously reported that celecoxib, a selective COX ‐2 inhibitor, strongly inhibited human colon cancer cell proliferation by suppressing the Wnt/β‐catenin signaling pathway. 2,5‐…
Number of citations: 52 onlinelibrary.wiley.com
A Majchrzak-Celińska, JO Misiorek, N Kruhlenia… - BMC cancer, 2021 - Springer
Background Glioblastoma (GBM) is the deadliest and the most common primary brain tumor in adults. The invasiveness and proliferation of GBM cells can be decreased through the …
Number of citations: 24 link.springer.com
M Yamamoto, F Takahashi-Yanaga… - Journal of …, 2021 - ingentaconnect.com
Background: We reported that 2,5-dimethylcelecoxib (DM-celecoxib), a celecoxib derivative that is unable to inhibit cyclooxygenase-2, prevented cardiac remodeling induced by …
Number of citations: 6 www.ingentaconnect.com
Z Chen, Y Chen, L Peng, X Wang… - … for Immunotherapy of …, 2020 - ncbi.nlm.nih.gov
Background 2, 5-dimethylcelecoxib (DMC) is a targeted inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the PGE2 synthesis pathway of inflammatory …
Number of citations: 20 www.ncbi.nlm.nih.gov
A Fujita, F Takahashi-Yanaga, S Morimoto… - Hypertension …, 2017 - nature.com
Glycogen synthase kinase-3 (GSK-3) is a crucial regulator of cardiac hypertrophy. We previously reported that 2, 5-dimethylcelecoxib (DM-celecoxib), a celecoxib derivative unable to …
Number of citations: 17 www.nature.com
E Ikushima, S Ishikane, T Kishigami… - Biochemical …, 2022 - Elsevier
We previously reported that 2,5-dimethylcelecoxib (DM-C), a derivative of celecoxib, lacks cyclooxygenase-2 inhibitory effects and suppresses cardiac remodeling by activating …
Number of citations: 3 www.sciencedirect.com
S Morishige, F Takahashi-Yanaga, S Ishikane… - Biochemical …, 2019 - Elsevier
We previously reported that 2,5-dimethylcelecoxib (DM-celecoxib), a celecoxib derivative that is unable to inhibit cyclooxygenase-2, prevented cardiac remodeling by activating …
Number of citations: 20 www.sciencedirect.com
Y Chen, B Pan, J Qiu, Z Chen, X Wang, N Tang - Toxicology in Vitro, 2021 - Elsevier
As the occurrence and development of HCC are often accompanied by inflammation, the combination of sorafenib with other therapeutic drugs, especially anti-inflammatory drugs, is …
Number of citations: 1 www.sciencedirect.com
JC Shiang, RL Jan, MK Tsai, CC Hsieh… - The Indian Journal of …, 2014 - ncbi.nlm.nih.gov
Methods: THP-1 cells and peripheral blood mononuclear cells (PBMCs) were pre-treated with dipyrone (10-9–10-4 M) and 2, 5-dimethylcelecoxib (10-9–10-5 M) 2 h before …
Number of citations: 6 www.ncbi.nlm.nih.gov
B Pan, Z Chen, X Zhang, Z Wang, Y Yao… - … for Immunotherapy of …, 2023 - ncbi.nlm.nih.gov
Original research: 2,5-dimethylcelecoxib alleviated NK and T-cell exhaustion in hepatocellular carcinoma via the gastrointestinal microbiota-AMPK-mTOR axis - PMC Back to Top Skip …
Number of citations: 3 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。